molecular formula C25H22N4O3 B11370313 N-phenyl-2-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzamide

N-phenyl-2-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzamide

Cat. No.: B11370313
M. Wt: 426.5 g/mol
InChI Key: BAVJMFQZVYQDTG-UHFFFAOYSA-N
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Description

N-PHENYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZAMIDE is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is a well-known pharmacophore in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZAMIDE typically involves the formation of the 1,2,4-oxadiazole ring through cyclodehydration reactions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-PHENYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-PHENYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to therapeutic effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

N-PHENYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZAMIDE is unique due to its specific substitution pattern and the presence of both phenyl and butanamido groups, which can confer distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-phenyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoylamino]benzamide

InChI

InChI=1S/C25H22N4O3/c30-22(16-9-17-23-28-24(29-32-23)18-10-3-1-4-11-18)27-21-15-8-7-14-20(21)25(31)26-19-12-5-2-6-13-19/h1-8,10-15H,9,16-17H2,(H,26,31)(H,27,30)

InChI Key

BAVJMFQZVYQDTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4

Origin of Product

United States

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